Ethyl 2-(2,4-difluorophenoxy)butanoate
Overview
Description
Ethyl 2-(2,4-difluorophenoxy)butanoate is an organic compound with the molecular formula C12H14F2O3. It is a derivative of butanoic acid, where the hydrogen atoms on the phenyl ring are substituted with fluorine atoms at the 2 and 4 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(2,4-difluorophenoxy)butanoate can be synthesized through a multi-step reaction process. One common method involves the esterification of 2-(2,4-difluorophenoxy)butanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, leading to a more efficient and scalable production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,4-difluorophenoxy)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products Formed
Oxidation: 2-(2,4-difluorophenoxy)butanoic acid.
Reduction: 2-(2,4-difluorophenoxy)butanol.
Substitution: Various substituted phenoxybutanoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(2,4-difluorophenoxy)butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its fluorinated phenyl ring.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-(2,4-difluorophenoxy)butanoate involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms on the phenyl ring enhance the compound’s binding affinity and selectivity, making it a valuable tool in biochemical studies. The ester group allows for hydrolysis under physiological conditions, releasing the active phenoxybutanoic acid derivative.
Comparison with Similar Compounds
Ethyl 2-(2,4-difluorophenoxy)butanoate can be compared with other similar compounds such as:
Ethyl 2-(2,4-dichlorophenoxy)butanoate: Similar structure but with chlorine atoms instead of fluorine, leading to different reactivity and biological activity.
Ethyl 2-(2,4-dibromophenoxy)butanoate: Bromine-substituted analog with distinct chemical properties.
Ethyl 2-(2,4-dimethylphenoxy)butanoate: Methyl-substituted variant with different steric and electronic effects.
The uniqueness of this compound lies in the presence of fluorine atoms, which impart unique chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
ethyl 2-(2,4-difluorophenoxy)butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2O3/c1-3-10(12(15)16-4-2)17-11-6-5-8(13)7-9(11)14/h5-7,10H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNUBMYMOABVGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)OC1=C(C=C(C=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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